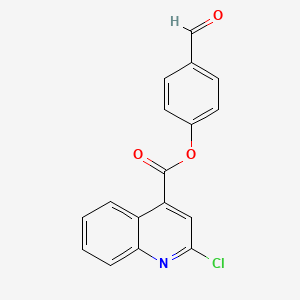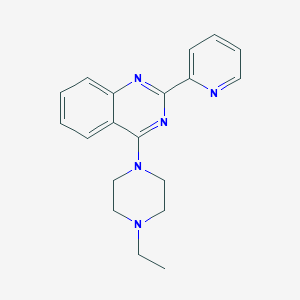![molecular formula C15H18N4O3 B7645528 (2R,6S)-2,6-dimethyl-N-[3-(1,3,4-oxadiazol-2-yl)phenyl]morpholine-4-carboxamide](/img/structure/B7645528.png)
(2R,6S)-2,6-dimethyl-N-[3-(1,3,4-oxadiazol-2-yl)phenyl]morpholine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,6S)-2,6-dimethyl-N-[3-(1,3,4-oxadiazol-2-yl)phenyl]morpholine-4-carboxamide, also known as DMOM, is a synthetic compound that has gained attention for its potential use in scientific research.
Mechanism of Action
(2R,6S)-2,6-dimethyl-N-[3-(1,3,4-oxadiazol-2-yl)phenyl]morpholine-4-carboxamide exerts its effects by binding to the dopamine transporter and inhibiting the reuptake of dopamine. This leads to an increase in extracellular dopamine levels, which can have various effects depending on the specific area of the brain. This compound has also been shown to inhibit the activity of histone deacetylases, which can lead to changes in gene expression and cell differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including neuroprotection, anti-cancer activity, and anti-inflammatory effects. This compound has also been shown to modulate the release of neurotransmitters and affect the activity of various signaling pathways in cells.
Advantages and Limitations for Lab Experiments
(2R,6S)-2,6-dimethyl-N-[3-(1,3,4-oxadiazol-2-yl)phenyl]morpholine-4-carboxamide has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, this compound also has some limitations, including its relatively low solubility and potential toxicity at high doses.
Future Directions
There are several future directions for (2R,6S)-2,6-dimethyl-N-[3-(1,3,4-oxadiazol-2-yl)phenyl]morpholine-4-carboxamide research, including the development of new this compound derivatives with improved efficacy and safety profiles, the investigation of this compound's effects on other neurotransmitters and signaling pathways, and the exploration of this compound's potential use in other scientific research areas, such as immunology and infectious diseases.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown potential for use in various scientific research areas. Its synthesis method has been optimized to yield high purity and high yield, and it has been studied for its neuroprotective, anti-cancer, and drug discovery potential. This compound exerts its effects by binding to the dopamine transporter and inhibiting the reuptake of dopamine, and it has various biochemical and physiological effects. While this compound has several advantages for lab experiments, it also has some limitations, and there are several future directions for this compound research.
Synthesis Methods
(2R,6S)-2,6-dimethyl-N-[3-(1,3,4-oxadiazol-2-yl)phenyl]morpholine-4-carboxamide can be synthesized through a multi-step process, which involves the reaction of 2,6-dimethylmorpholine with 3-(1,3,4-oxadiazol-2-yl)aniline in the presence of a catalyst. The resulting intermediate is then treated with a carboxylic acid derivative to form this compound. This synthesis method has been optimized to yield high purity and high yield of this compound.
Scientific Research Applications
(2R,6S)-2,6-dimethyl-N-[3-(1,3,4-oxadiazol-2-yl)phenyl]morpholine-4-carboxamide has been studied for its potential use in various scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have neuroprotective effects and can inhibit the uptake of dopamine, which makes it a potential treatment for Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential anti-cancer agent. In drug discovery, this compound has been used as a lead compound to develop new drugs with improved efficacy and safety profiles.
properties
IUPAC Name |
(2R,6S)-2,6-dimethyl-N-[3-(1,3,4-oxadiazol-2-yl)phenyl]morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-10-7-19(8-11(2)22-10)15(20)17-13-5-3-4-12(6-13)14-18-16-9-21-14/h3-6,9-11H,7-8H2,1-2H3,(H,17,20)/t10-,11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCPUTXEQVNNEZ-PHIMTYICSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)NC2=CC=CC(=C2)C3=NN=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C(=O)NC2=CC=CC(=C2)C3=NN=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1R,2R)-2-aminocyclohexyl]naphthalene-2-carboxamide](/img/structure/B7645446.png)
![1-[(1R,2R)-2-aminocyclohexyl]-3-(3-cyanophenyl)urea](/img/structure/B7645452.png)
![N-[(1R,2R)-2-aminocyclohexyl]-1H-indazole-3-carboxamide](/img/structure/B7645456.png)
![N-[(1R,2R)-2-aminocyclohexyl]thiophene-3-carboxamide](/img/structure/B7645458.png)

![[2-(1-Benzyl-2,5-dimethylpyrrol-3-yl)-2-oxoethyl] 5-nitrothiophene-2-carboxylate](/img/structure/B7645483.png)
![methyl 5-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-1,3-thiazol-4-yl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B7645486.png)



![(3S)-1-[2-(1-adamantyl)acetyl]piperidine-3-carboxylic acid](/img/structure/B7645516.png)
![N-(2,3-dihydro-1H-inden-5-yl)-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide](/img/structure/B7645527.png)
![3-(4-fluorophenyl)-N-[(3S)-2-oxoazepan-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B7645536.png)
![2-[(4-Fluorophenyl)methyl]phthalazin-1-one](/img/structure/B7645538.png)